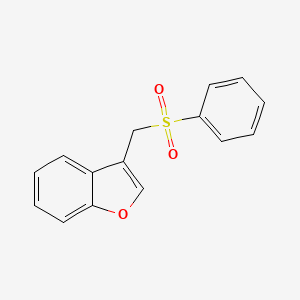

3-((Phenylsulfonyl)methyl)benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

201804-83-3 |

|---|---|

Molecular Formula |

C15H12O3S |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

3-(benzenesulfonylmethyl)-1-benzofuran |

InChI |

InChI=1S/C15H12O3S/c16-19(17,13-6-2-1-3-7-13)11-12-10-18-15-9-5-4-8-14(12)15/h1-10H,11H2 |

InChI Key |

ZULLKRYAWHFHKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=COC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylsulfonyl Methyl Benzofuran and Analogues

Direct Synthetic Approaches

Direct synthetic methods aim to construct the 3-((phenylsulfonyl)methyl)benzofuran scaffold in a single or tandem reaction sequence from acyclic precursors. These strategies are often valued for their atom economy and efficiency.

Metal-/Catalyst-Free Conjugate Addition/Oxy-Cyclization Pathways

A notable and environmentally benign approach to 3-sulfonylated benzofurans involves a metal- and catalyst-free reaction cascade. nih.gov This method provides a straightforward route to the target compounds from readily available starting materials.

A practical and efficient synthesis of 3-heterosubstituted benzylbenzofurans has been achieved using ortho-hydroxyphenyl propargyl alcohols (o-HPPAs) and sodium sulfinate salts. nih.gov This reaction proceeds without the need for any metal catalyst or reagent. The process involves the conjugate addition of the sulfinate salt to an in situ generated intermediate, followed by an oxy-cyclization. nih.gov The reaction is typically carried out in a solvent such as 1,2-dichloroethane (B1671644) (DCE). nih.gov A variety of substituted o-HPPAs and sodium sulfinate salts can be used, providing access to a range of 3-sulfonylmethylbenzofuran analogs. For instance, the reaction of 1-(2-hydroxyphenyl)-2-propyn-1-ol with sodium benzenesulfinate (B1229208) yields this compound. The scope of this reaction has been explored with various substituted salicylaldehydes and sodium sulfinate salts, with yields generally ranging from good to excellent. nih.gov

Table 1: Synthesis of 3-Tosylbenzofurans from ortho-Hydroxyphenyl Propargyl Alcohols (o-HPPAs) and Sodium Tosylate nih.gov

| Entry | o-HPPA Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-(2-hydroxyphenyl)-2-propyn-1-ol | 3-((Tosyl)methyl)benzofuran | 78 |

| 2 | 1-(2-hydroxy-5-methylphenyl)-2-propyn-1-ol | 5-Methyl-3-((tosyl)methyl)benzofuran | 75 |

| 3 | 1-(5-bromo-2-hydroxyphenyl)-2-propyn-1-ol | 5-Bromo-3-((tosyl)methyl)benzofuran | 65 |

| 4 | 1-(5-chloro-2-hydroxyphenyl)-2-propyn-1-ol | 5-Chloro-3-((tosyl)methyl)benzofuran | 68 |

Reaction conditions: o-HPPA (0.5 mmol), TsNa (0.75 mmol), in DCE (3 mL).

The key to this metal-free transformation is the in situ formation of a highly reactive ortho-quinone methide (o-QM) intermediate. nih.govnih.gov The reaction is initiated by the dehydration of the o-HPPA, which generates the transient o-QM. nih.gov These fleeting intermediates are highly polarized and susceptible to nucleophilic attack. nih.gov The sulfinate salt then acts as a nucleophile, undergoing a Michael addition to the exocyclic methylene (B1212753) of the o-QM. nih.gov This conjugate addition forms a sodium phenoxide intermediate. Subsequent proton transfer and allenyl isomerization, facilitated by in situ generated NaOH, leads to an allene (B1206475) intermediate. nih.gov The final step involves an intramolecular oxy-cyclization of the allene, followed by a 1,3-proton shift, to afford the stable this compound product. nih.gov The generation of o-QMs as versatile intermediates has been pivotal in the development of various synthetic methods for heterocyclic compounds. nih.govnih.gov

Dehydroxylative Sulfonylation Strategies for Benzofuran (B130515) Scaffold Formation

Dehydroxylative sulfonylation presents another potential direct route to sulfonylated benzofurans, although specific examples for the synthesis of this compound are not extensively reported. This method involves the activation of a hydroxyl group, which is subsequently displaced by a sulfinate nucleophile. A general and efficient protocol for the dehydroxylative sulfonylation of alcohols has been developed using a R₃P/ICH₂CH₂I system. cas.cn This method is applicable to a wide array of alcohols, including benzylic and propargylic alcohols, and various sulfinate salts. cas.cn While this specific methodology has been used to synthesize compounds like 2-(((trifluoromethyl)sulfonyl)methyl)benzofuran, its application to a precursor such as 3-(hydroxymethyl)benzofuran to directly form this compound represents a plausible, though not explicitly documented, synthetic strategy. The reaction is proposed to proceed via an Sₙ2 mechanism. cas.cn

Palladium-Catalyzed Tsuji–Trost-Type Reactions for Related Scaffolds

Palladium-catalyzed reactions, particularly the Tsuji–Trost-type allylic alkylation, are powerful tools for the formation of C-C and C-heteroatom bonds. While direct synthesis of this compound via this method is not prominently featured in the literature, the synthesis of the isomeric 2-((arylsulfonyl)methyl)benzofurans from benzofuran-2-ylmethyl acetates and sodium sulfinates has been successfully demonstrated. nih.govrsc.org This reaction proceeds via a palladium-catalyzed nucleophilic substitution. nih.gov The choice of the catalytic system, particularly the ligand, is crucial for the success of the reaction. For sulfur nucleophiles, a combination of [Pd(η³-C₃H₅)Cl]₂ and a biaryl phosphine (B1218219) ligand like XPhos has been found to be effective. nih.gov This methodology provides excellent yields for a range of 2-substituted benzofurans. nih.gov The regiochemical outcome is exclusively the product of nucleophilic attack at the benzylic position of the η³-(benzofuryl)methyl complex. nih.gov The application of this methodology to a suitable 3-substituted benzofuran precursor could provide a viable route to the target compound.

Table 2: Palladium-Catalyzed Synthesis of 2-((Arylsulfonyl)methyl)benzofurans rsc.org

| Entry | Aryl Group (Ar) in ArSO₂Na | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-MeC₆H₄ | 2-((p-Tolylsulfonyl)methyl)benzofuran | 98 |

| 2 | C₆H₅ | 2-((Phenylsulfonyl)methyl)benzofuran | 95 |

| 3 | 4-MeOC₆H₄ | 2-(((4-Methoxyphenyl)sulfonyl)methyl)benzofuran | 96 |

Reaction conditions: Benzofuran-2-ylmethyl acetate, sodium sulfinate, [Pd(η³-C₃H₅)Cl]₂, XPhos, MeCN.

Indirect Synthetic Routes and Post-Synthetic Functionalization

Indirect routes to this compound involve the initial synthesis of a benzofuran ring with a suitable functional group at the 3-position, which is then elaborated to the desired sulfonylmethyl group. A key example of this approach is the oxidation of a corresponding sulfide (B99878) precursor.

The synthesis of 2-methyl-5,6-methylenedioxy-3-phenylsulfonyl-1-benzofuran has been accomplished through the oxidation of 2-methyl-5,6-methylenedioxy-3-phenylsulfanyl-1-benzofuran. nih.gov This oxidation is typically carried out using an oxidizing agent such as 3-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane. nih.govnih.gov This two-step process first involves the synthesis of the 3-phenylsulfanyl-benzofuran derivative, which can then be oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. nih.govnih.gov This post-synthetic functionalization strategy allows for the late-stage introduction of the phenylsulfonyl group onto a pre-formed benzofuran scaffold. The starting 3-phenylsulfanyl-benzofurans can be prepared through various methods, including the reaction of a 3-halobenzofuran with thiophenol or via cyclization reactions that introduce the phenylsulfanyl group.

Oxidation of Phenylsulfanyl Precursors to Afford Sulfonyl-Benzofurans

A common and straightforward method for the synthesis of sulfonyl-benzofurans involves the oxidation of the corresponding phenylsulfanyl-benzofuran precursors. This transformation is typically achieved using a strong oxidizing agent, with 3-chloroperoxybenzoic acid (m-CPBA) being a frequently employed reagent for this purpose.

The synthesis of various substituted 3-phenylsulfonyl-1-benzofurans has been accomplished through this oxidation strategy. For instance, 2,5,7-trimethyl-3-phenylsulfonyl-1-benzofuran was prepared by the oxidation of 2,5,7-trimethyl-3-phenylsulfanyl-1-benzofuran with m-CPBA. nih.gov Similarly, the oxidation of 2,5-dimethyl-3-phenylsulfanyl-1-benzofuran with m-CPBA yielded 2,5-dimethyl-3-phenylsulfonyl-1-benzofuran. nih.gov This method has also been applied to the synthesis of 2-methyl-5,6-methylenedioxy-3-phenylsulfonyl-1-benzofuran from its phenylsulfanyl precursor. nih.govnih.gov

The general reaction conditions for this oxidation are presented in the table below:

| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Product | Ref. |

| 2,5,7-trimethyl-3-phenylsulfanyl-1-benzofuran | 3-chloroperoxybenzoic acid | - | - | 2,5,7-trimethyl-3-phenylsulfonyl-1-benzofuran | nih.gov |

| 2,5-dimethyl-3-phenylsulfanyl-1-benzofuran | 3-chloroperoxybenzoic acid | - | - | 2,5-dimethyl-3-phenylsulfonyl-1-benzofuran | nih.gov |

| 2-methyl-5,6-methylenedioxy-3-phenylsulfanyl-1-benzofuran | 3-chloroperoxybenzoic acid (77%) | dichloromethane | 4 h | 2-methyl-5,6-methylenedioxy-3-phenylsulfonyl-1-benzofuran | nih.gov |

This synthetic approach is advantageous due to its simplicity and the ready availability of the starting phenylsulfanyl-benzofurans, which can be prepared through various methods.

Cycloaddition Reactions Leading to Substituted Benzofuran Cores

Cycloaddition reactions represent a powerful tool for the construction of the benzofuran scaffold, offering a convergent approach to complex molecular architectures. Various types of cycloaddition reactions have been employed to synthesize substituted benzofurans.

An oxidative [2+3] cycloaddition process between a substituted phenol (B47542) and an alkene has been developed to generate dihydrobenzofurans. acs.org This method involves the in-situ generation of a reactive phenoxonium ion, which then undergoes cycloaddition with the alkene. acs.org

Furthermore, acid-regulated [4+2] cycloaddition reactions of benzofuran-derived azadienes (BDAs) have been utilized to construct spiro[benzofuran-2,3'-benzofuro[3,2-b]pyridine] frameworks with high yields and diastereoselectivity. nih.gov Palladium-catalyzed asymmetric [4+4] and [2+4] cycloaddition reactions of benzofuran-derived azadienes have also been developed, providing access to benzofuro[2,3-c] nih.govacs.orgoxazocines and tetrahydropyran-fused spirocyclic compounds, respectively. researchgate.net

These cycloaddition strategies provide efficient routes to diverse benzofuran cores, which can be further functionalized to introduce the desired (phenylsulfonyl)methyl group.

Cobalt-Promoted Annulation Reactions for Benzofuranone Derivatives

Cobalt-catalyzed reactions have emerged as a cost-effective and sustainable alternative for the synthesis of heterocyclic compounds. Cobalt(III)-catalyzed intramolecular hydroarylation has been used for the construction of benzofuranone derivatives. dntb.gov.ua This method utilizes an amide directing group to achieve exclusive 5-exo-dig cyclization. dntb.gov.ua

In a different approach, a simple cobalt catalyst, Co(NO₃)₂·6H₂O, in the presence of a dipivaloylmethane (dpm) ligand, has been used for the annulation of styrenes with α-bromoacetic acids to afford γ-lactones, which can be precursors to benzofuranones. rsc.org Chiral cyclopentadienyl (B1206354) cobalt(III) catalysts have also been employed in enantioselective [4+1] annulation reactions to construct chiral isoindolinones, showcasing the potential of cobalt catalysis in asymmetric synthesis. nih.gov While not directly yielding this compound, these cobalt-promoted annulation reactions provide access to benzofuranone intermediates that can be subsequently converted to the target compounds.

Rearrangement Reactions in Benzofuran Derivative Synthesis

Rearrangement reactions offer another avenue for the synthesis of the benzofuran ring system. The Perkin rearrangement, a coumarin-benzofuran ring contraction reaction, can be used to produce benzofuran-2-carboxylic acids from 3-halocoumarins in the presence of a base. nih.gov This reaction proceeds via a base-catalyzed ring fission of the 3-halocoumarin, followed by intramolecular nucleophilic attack. nih.gov Microwave-assisted Perkin rearrangement reactions have been shown to significantly reduce reaction times and provide high yields of benzofuran-2-carboxylic acid derivatives. nih.gov

Another notable rearrangement is the Fries-type O → C rearrangement. A Lewis acid-catalyzed one-pot cascade process involving a transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation of 6-acetoxy-β-pyrones and phenols has been developed for the synthesis of 2-benzofuranyl-3-hydroxyacetones. rsc.org These rearrangement strategies provide valuable methods for accessing functionalized benzofuran derivatives from readily available starting materials.

Optimization of Reaction Conditions for Compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic protocol. For the synthesis of benzofuranone derivatives from 3-hydroxy-2-pyrones and nitroalkenes, a study on the reaction conditions revealed that a combination of a Lewis acid (AlCl₃) and a protic acid (TFA) significantly increased the rate of benzofuranone production. oregonstate.edu The optimal conditions were found to be heating at 120 °C with 20 mol % of TFA. oregonstate.edu

The following table summarizes the optimization of conditions for the synthesis of a benzofuranone:

| Entry | Lewis Acid (mol %) | Protic Acid (mol %) | Temperature (°C) | Yield (%) | Ref. |

| 1 | AlCl₃ (10) | - | 150 | - | oregonstate.edu |

| 2 | AlCl₃ (10) | - | 120 | - | oregonstate.edu |

| 3 | AlCl₃ (10) | TFA (20) | 150 | - | oregonstate.edu |

| 4 | AlCl₃ (10) | TFA (20) | 120 | - | oregonstate.edu |

| 5 | - | TFA (20) | 120 | - | oregonstate.edu |

| 6 | AlCl₃ (10) | TFA (20) | 120 | 85 | oregonstate.edu |

Similarly, the synthesis of functionalized benzofurans through a double Heck reaction of 2,3-dibromofurans has been optimized. researchgate.net These examples highlight the importance of systematically varying reaction parameters such as catalysts, solvents, temperature, and additives to achieve the most efficient synthesis of the target benzofuran derivatives.

Reaction Mechanisms and Mechanistic Investigations in Benzofuran Synthesis

Elucidation of Benzofuran (B130515) Ring Formation Mechanisms

The synthesis of the benzofuran nucleus can be achieved through various bond-forming strategies, primarily involving the intramolecular cyclization of suitably substituted phenol (B47542) derivatives. researchgate.net The elucidation of these cyclization mechanisms has been a subject of extensive research, identifying key intermediates and the roles of catalysts that govern the transformation. Common precursors include ortho-alkynyl, ortho-alkenyl, or ortho-acylmethyl phenols, which undergo cyclization to form the furan (B31954) ring. researchgate.net

The pathways to benzofuran formation are often characterized by the transient existence of highly reactive intermediates. The specific intermediate formed is dependent on the starting materials and reaction conditions.

ortho-Quinone Methides (o-QMs): In certain synthetic approaches, particularly those involving the reaction of 2-hydroxyphenyl-substituted para-quinone methides, an N-heterocyclic carbene-catalyzed 1,6-conjugate addition can occur. mdpi.com This is followed by an acid-mediated dehydrative annulation to yield the benzofuran structure. mdpi.com These ortho-quinone methide-like intermediates are pivotal in facilitating the ring-closing step.

2,3-Dihydrobenzofurans: A versatile strategy for producing 3-substituted benzofurans employs the rearrangement of MOM-protected 2-hydroxychalcones. nih.gov This process does not proceed directly to the aromatic benzofuran but first yields a stable 2,3-dihydrobenzofuran (B1216630) intermediate. nih.gov The subsequent transformation of this key intermediate into the final benzofuran product is highly dependent on the reaction conditions, allowing for selective synthesis. Under basic or weakly acidic conditions, this intermediate undergoes aromatization via elimination to form 3-acylbenzofurans. nih.gov

Electrophilic Intermediates: The cyclization of o-alkynyl anisoles or phenols can be initiated by an electrophile. For instance, the use of dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) as an electrophile induces the cyclization to form 2,3-disubstituted benzofurans. rsc.org The mechanism involves the attack of the alkyne by the electrophilic sulfur species, leading to a vinyl cation or related intermediate that is susceptible to intramolecular attack by the phenolic oxygen, thereby constructing the furan ring. rsc.org

Catalysis is fundamental to many modern benzofuran syntheses, enabling efficient and selective ring formation under mild conditions. Both metal-based and metal-free catalysts play crucial roles.

Acid Catalysis: Protic acids and Lewis acids are widely used to promote the cyclization of precursors. In the synthesis of benzofuranones from phenols bearing an ester-containing side chain, a Brønsted acid like trifluoroacetic acid (TFA) is effective in promoting the final ring closure. oregonstate.edu Similarly, in the conversion of 2,3-dihydrobenzofuran intermediates, a strong acid like p-toluenesulfonic acid (p-TsOH) in a specific solvent like hexafluoroisopropanol ((CF₃)₂CHOH) can facilitate a rearrangement to yield 3-formylbenzofurans instead of the expected 3-acylbenzofurans. nih.gov This highlights the critical role of the catalyst and solvent system in directing the reaction pathway towards a specific isomer. nih.gov

Transition Metal Catalysis: A vast array of transition metals, including palladium, copper, gold, rhodium, and iridium, have been employed to catalyze benzofuran synthesis.

Palladium: Pd-catalyzed reactions are common, such as the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. nih.gov

Copper: Copper catalysts, often used in conjunction with palladium in Sonogashira reactions, can also independently catalyze the coupling and cyclization of o-hydroxybenzaldehydes with terminal alkynes and N-tosylhydrazones. mdpi.com

Rhodium: Rhodium catalysts have been used in the denitrogenative transannulation of N-sulfonyl-1,2,3-triazole-tethered cyclohexadienones, which proceeds through a cascade of intramolecular cyclopropanation and rearrangement to afford benzofurans. mdpi.com

Iridium: Iridium(III) catalysts, in the presence of Cu(OAc)₂, can effect the cyclodehydration of α-aryloxy ketones to produce multisubstituted benzofurans at ambient temperatures. organic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of the benzofuran ring.

| Catalyst System | Precursor Type | Reaction Type | Ref. |

| AlCl₃ / TFA | 3-Hydroxy-2-pyrone & Nitroalkene | Diels-Alder / Cyclization | oregonstate.edu |

| p-TsOH in (CF₃)₂CHOH | 2,3-Dihydrobenzofuran | Rearrangement / Aromatization | nih.gov |

| Pd(OAc)₂ / bpy | Aryl boronic acid & 2-(2-formylphenoxy)acetonitrile | Cross-coupling / Cyclization | nih.gov |

| [Cp*IrCl₂]₂ / AgSbF₆ / Cu(OAc)₂ | α-Aryloxy ketone | Cyclodehydration | organic-chemistry.org |

| DMTSF | o-Alkynyl anisole | Electrophilic Cyclization | rsc.org |

| Rh₂(OAc)₄ | N-sulfonyl-1,2,3-triazole-tethered cyclohexadienone | Denitrogenative Transannulation | mdpi.com |

The assembly of the benzofuran ring is characterized by a sequence of intramolecular transformations.

Intramolecular Cyclization: The key ring-forming step is typically an intramolecular cyclization. In the case of o-alkynylphenols, this often proceeds via a 5-endo-dig cyclization, a process that can be catalyzed by various metals like indium(III) halides. mdpi.com

Rearrangements: Skeletal rearrangements can be integral to the formation of the final product. The synthesis of 3-formylbenzofurans from 2,3-dihydrobenzofuran intermediates is believed to proceed through a diprotonated intermediate that undergoes a THF ring opening, followed by ring-closure at the ketone moiety and subsequent aromatization. nih.gov This complex pathway, involving protonation events and bond reorganization, demonstrates a sophisticated intramolecular transformation. nih.gov

Elimination/Aromatization: For many mechanisms that proceed via a dihydrobenzofuran or benzofuranone intermediate, the final step is an elimination reaction to achieve the stable aromatic benzofuran system. nih.govoregonstate.edu This can be the elimination of water (dehydration), an alcohol, or other leaving groups, often facilitated by acidic or basic conditions. nih.govoregonstate.edu Proton migration is an implicit and crucial part of this final aromatization step, ensuring the restoration of the aromatic system.

Computational Chemistry and Theoretical Studies of the Chemical Compound

Reactivity Descriptors

Chemical Potential, Global Softness, and Chemical Hardness Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the global reactivity descriptors of a molecule. These descriptors, which include chemical potential (μ), global hardness (η), and global softness (S), are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ) : This descriptor indicates the tendency of a molecule to lose or gain electrons. A higher chemical potential suggests a greater tendency to donate electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO energy gap corresponds to a harder, more stable, and less reactive molecule. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S) : Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability and reactivity. Softer molecules are generally more reactive.

For 3-((Phenylsulfonyl)methyl)benzofuran and its analogs, these parameters are calculated to predict their chemical behavior and stability.

Table 1: Calculated Global Reactivity Descriptors (Note: The following data is illustrative and based on typical values for similar benzofuran (B130515) derivatives, as specific experimental or computational results for this compound were not available in the searched literature.)

| Descriptor | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.72 |

| Energy Gap (ΔE) | 5.13 |

| Chemical Potential (μ) | -4.285 |

| Chemical Hardness (η) | 2.565 |

| Global Softness (S) | 0.195 |

Electrophilicity Index Determination

The global electrophilicity index (ω) is a crucial descriptor that quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic nature. It is defined by the equation ω = μ²/2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile in chemical reactions. This parameter is particularly useful in understanding potential covalent interactions with biological nucleophiles. Theoretical calculations for benzofuran derivatives often include the determination of this index to assess their reactivity profile.

Table 2: Calculated Electrophilicity Index (Note: This data is illustrative.)

| Descriptor | Value (eV) |

| Electrophilicity Index (ω) | 3.57 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is essential for understanding the binding mode and affinity of potential drug candidates. For this compound, docking studies would be performed against various biological targets, such as enzymes or receptors implicated in disease pathways. These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The results, often expressed as a docking score, help in prioritizing compounds for further experimental testing. For instance, benzofuran derivatives have been docked against targets like dihydrofolate reductase in Staphylococcus aureus to explore their potential as antibacterial agents nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds. For a series of benzofuran derivatives, a QSAR model could be developed to predict their activity as, for example, vasodilators or anticancer agents nih.govresearchgate.net. These models are valuable tools for optimizing the lead structure to enhance its desired biological effect. A statistically significant QSAR model is typically characterized by a high correlation coefficient (R²) and predictive ability (Q²).

In Silico Prediction of Molecular Properties for Research Design (e.g., Molinspiration)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties and drug-likeness of a compound. Online tools like Molinspiration are widely used to calculate important molecular properties based on a compound's structure. These properties include lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and violations of Lipinski's "Rule of Five." These predictions help in identifying potential issues with oral bioavailability and guide the design of molecules with more favorable drug-like characteristics. The bioactivity scores for various targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes can also be predicted jyoungpharm.org.

Table 3: Predicted Molecular Properties and Drug-Likeness (Note: This data is illustrative and represents typical values obtained from cheminformatics tools.)

| Property | Predicted Value |

| LogP | 3.45 |

| Topological Polar Surface Area (TPSA) | 63.8 Ų |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 0 |

| Molecular Weight | 286.33 g/mol |

| Number of Rotatable Bonds | 4 |

| Lipinski's Rule of Five Violations | 0 |

Mechanistic Insights into Biological Activities of Benzofuran Sulfone Scaffolds

Molecular Mechanisms of Anticancer Activity

Benzofuran (B130515) derivatives have been extensively investigated for their anticancer properties, which are exerted through diverse mechanisms of action, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and vascularization. nih.govmdpi.comnih.gov

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor that enables tumor cells to adapt and survive in low-oxygen (hypoxic) environments, a common feature of the tumor microenvironment. nih.gov HIF-1 promotes the transcription of genes involved in crucial aspects of cancer progression, including angiogenesis, metabolic reprogramming, and metastasis. nih.gov Consequently, inhibiting the HIF-1 pathway is a recognized and effective strategy in anticancer drug development. nih.gov

Certain nature-inspired benzofuran compounds have been identified as potent inhibitors of HIF-1α, the oxygen-regulated subunit of HIF-1. nih.gov Under hypoxic conditions, these compounds can reduce the accumulation of HIF-1α protein without altering its transcription levels, suggesting an effect on protein translation or stability. nih.gov This inhibition of HIF-1α signaling leads to the downregulation of its target genes, which are essential for the proliferation and adaptation of tumor cells. nih.gov Studies have shown that benzofuran derivatives can target p53-null and p53-mutated cells through the HIF-1 pathway. researchgate.net

Apoptosis, or programmed cell death, is a fundamental process for eliminating damaged or cancerous cells. A key mechanism through which benzofuran-containing compounds exert their anticancer effects is the induction of apoptosis. nih.govmdpi.com

Research on various benzofuran derivatives has demonstrated their ability to trigger apoptotic pathways in cancer cells. For instance, certain novel benzo[g]quinazoline derivatives bearing a benzenesulfonamide moiety have been shown to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and the executioner enzyme caspase-3. nih.govresearchgate.net Concurrently, these compounds can reduce the levels of anti-apoptotic proteins such as Bcl-2. nih.govresearchgate.net

The cytostatic potential of these scaffolds is often evaluated by their ability to cause cell cycle arrest. Studies have shown that potent benzofuran derivatives can arrest the cell cycle at specific phases, such as the G2/M phase, thereby preventing cancer cells from proliferating. nih.govresearchgate.net The apoptotic effects of 3-methylbenzofuran (B1293835) and 3-(morpholinomethyl)benzofuran derivatives have been observed in non-small cell lung cancer lines, causing a significant increase in the percentage of apoptotic cells compared to controls. nih.gov This highlights the role of the benzofuran scaffold in developing agents that can effectively halt cell proliferation and induce cell death in malignant tumors. scispace.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anticancer therapies. nih.gov Benzofuran-based compounds have emerged as potent inhibitors of VEGFR-2. nih.govnih.gov

The inhibitory action of these compounds on VEGFR-2 blocks the signaling cascade that promotes the growth and survival of endothelial cells, thereby inhibiting the formation of new blood vessels that feed the tumor. nih.govmdpi.commdpi.com Studies have shown that certain 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives exhibit excellent inhibition of VEGFR-2 at nanomolar concentrations. nih.govnih.gov Molecular docking studies suggest that these compounds can effectively bind to the active site of VEGFR-2, often through hydrogen bond interactions with key amino acid residues like GLU-885, ASP-1046, and CYS-1045. nih.gov This inhibition of VEGFR-2 is a primary mechanism by which these benzofuran derivatives exert their antiproliferative activity. nih.gov

| Compound Class | Target Cancer Cell Line | VEGFR-2 IC50 (nM) | Reference |

| 3-methylbenzofuran derivative (4b) | A549 (Lung) | 77.97 | nih.govnih.gov |

| 3-(morpholinomethyl)benzofuran derivative (15a) | NCI-H23 (Lung) | 132.5 | nih.govnih.gov |

| 3-(morpholinomethyl)benzofuran derivative (16a) | NCI-H23 (Lung) | 45.4 | nih.govnih.gov |

| Benzo[g]quinazolin-benzenesulfonamide (9) | MCF-7 (Breast) | 640 | nih.govresearchgate.net |

| Nicotinamide-based derivative (6) | HCT-116 (Colon) | 60.83 | mdpi.com |

Antioxidant Mechanisms (e.g., DPPH and ABTS Radical Scavenging)

Antioxidants protect cells from damage caused by free radicals, which are unstable molecules that can lead to oxidative stress, a factor implicated in various chronic diseases. mdpi.com The antioxidant capacity of chemical compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. mdpi.commdpi.com

The antioxidant mechanism of phenolic compounds, including benzofuran derivatives, typically involves donating a hydrogen atom or an electron to neutralize free radicals. nih.gov The primary mechanisms are:

Hydrogen Atom Transfer (HAT): The antioxidant molecule (ArOH) donates a hydrogen atom to a radical (R•), scavenging it and forming a stable antioxidant radical (ArO•). This process is often governed by the bond dissociation enthalpy (BDE) of the O-H bond. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the antioxidant to the radical, forming a radical cation (ArOH•+), which then deprotonates. The ionization potential (IP) is a key parameter for this mechanism. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): In this mechanism, the antioxidant first loses a proton to form an anion (ArO-), which then donates an electron to the radical. nih.gov

For 2-phenylbenzofuran derivatives, computational studies have suggested that in the gaseous phase, the HAT mechanism is the most probable pathway for antioxidant activity. nih.gov The effectiveness of a compound as an antioxidant in DPPH or ABTS assays is often quantified by its IC50 value, which is the concentration required to scavenge 50% of the radicals. mdpi.comekb.eg

Enzyme Inhibition Studies (e.g., SIRT1, Carbonic Anhydrase XII, Acetylcholinesterase)

The benzofuran-sulfone scaffold has proven to be a versatile framework for developing inhibitors against a range of clinically relevant enzymes.

SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, and its dysregulation is linked to cancer. researchgate.net Benzofuran-3-yl(phenyl)methanone derivatives have been identified as novel SIRT1 inhibitors. nih.gov Kinetic studies and structural modifications have validated their binding mode and inhibitory mechanism. nih.gov These compounds are predicted to bind in the C-pocket of SIRT1, which is the binding site for the nicotinamide moiety of NAD+. By occupying this pocket, the inhibitors block the transformation of NAD+ into a productive conformation, thus inhibiting the deacetylase activity of SIRT1. nih.gov This inhibition can lead to increased acetylation of tumor suppressor proteins like p53, contributing to the anticancer effects. nih.gov

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the hydration of carbon dioxide. The tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in many cancers and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. nih.govplos.org Sulfonamides are a well-established class of CA inhibitors, and compounds containing a sulfonyl group, like 3-((Phenylsulfonyl)methyl)benzofuran, are structurally related. nih.govnih.gov

Benzenesulfonamide derivatives have been shown to act as potent inhibitors of human CA isoforms. nih.gov Importantly, many of these inhibitors exhibit selectivity, strongly inhibiting the tumor-associated isoforms CA IX and XII over the more ubiquitously expressed cytosolic isoforms CA I and II. nih.govplos.org This selectivity is crucial for minimizing off-target effects. plos.org The primary sulfonamide group (-SO2NH2) is the key zinc-binding group that anchors the inhibitor to the zinc ion in the enzyme's active site.

| Compound Class | Target Isoform | Inhibition Constant (Ki) | Reference |

| Bis-ureido benzenesulfonamides | hCA IX | 6.73–835 nM | nih.gov |

| Bis-ureido benzenesulfonamides | hCA XII | 5.02–429 nM | nih.gov |

| Phenylethynylbenzenesulfonamides | hCA IX / XII | Low nanomolar range | nih.gov |

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain, which can help improve cognitive function. nih.govnih.gov

The benzofuran ring is considered a valuable pharmacophore for developing AChE inhibitors. nih.gov Numerous studies have reported the synthesis of benzofuran hybrids that exhibit moderate to potent AChE inhibitory activity. nih.govmdpi.comresearchgate.net For example, novel hybrids of benzofuran and azacyclic moieties have been designed and shown to effectively occupy the substrate channel of the AChE enzyme. nih.gov The inhibitory mechanism often involves interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

| Compound Class | Target Enzyme | IC50 | Reference |

| Benzofuran-azacyclic hybrid (4m) | AChE | - (Most promising) | nih.gov |

| Benzofuran-triazole hybrid (10d) | AChE | 0.55 ± 1.00 µM | nih.gov |

| Substituted benzofuran (A4) | AChE | 11 µmol/L | mdpi.com |

Detailed Analysis of Binding Modes and Inhibitory Mechanisms

Understanding the specific molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design. In silico molecular docking and kinetic studies have provided detailed insights into the binding modes of benzofuran-sulfone type compounds.

SIRT1 Inhibition: Docking studies predict that benzofuran-based SIRT1 inhibitors bind within the C-pocket, forming hydrophobic interactions with key residues such as Phe273, Phe312, and Ile347. The introduction of hydroxyl groups can facilitate hydrogen bonding with residues like Asn346, enhancing inhibitory potency. The mechanism is competitive with respect to NAD+, as the inhibitor blocks its binding site. nih.gov

VEGFR-2 Inhibition: The binding mode of benzofuran inhibitors in the VEGFR-2 active site typically involves multiple hydrogen bonds. For instance, the hydrazide linker in some derivatives can form crucial hydrogen bonds with the backbone of GLU-885 and ASP-1046 in the hinge region of the kinase domain. Additional interactions, such as hydrogen bonds with CYS-1045 and various hydrophobic interactions, further stabilize the inhibitor-enzyme complex. nih.gov

AChE Inhibition: For benzofuran-based AChE inhibitors, the binding often involves the benzofuran moiety interacting with the catalytic active site. Appended groups, such as piperazine or piperidine rings, can extend into the gorge of the enzyme to interact with the peripheral anionic site. These dual-site interactions can effectively block the substrate's access to the active site, leading to potent inhibition. nih.gov

This detailed understanding of binding modes allows for the structure-based design of more potent and selective inhibitors based on the benzofuran-sulfone scaffold.

Anti-inflammatory Mechanisms of Action

Benzofuran derivatives have been identified as potent anti-inflammatory agents. taylorandfrancis.comijpbs.com Their mechanisms of action often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

One primary mechanism is the inhibition of nitric oxide (NO) production. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, certain aza-benzofuran compounds demonstrated significant anti-inflammatory effects by inhibiting NO release. mdpi.com For instance, compounds from the fungus Penicillium crustosum showed potent activity, with IC50 values comparable to or better than the control drug, celecoxib. mdpi.com

Another key pathway involves the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial regulators of inflammation. nih.govmdpi.com Certain heterocyclic/benzofuran hybrids have been shown to exert their anti-inflammatory effects by significantly inhibiting the phosphorylation levels of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. nih.gov This inhibition leads to the downregulation and secretion of pro-inflammatory factors including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.govmdpi.com

Furthermore, molecular docking studies suggest that many benzofuran derivatives can effectively bind to the active site of the COX-2 enzyme, showing interactions comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. nih.gov This interaction inhibits the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.gov

| Compound | Assay | Target/Mechanism | Result (IC50) | Source |

|---|---|---|---|---|

| Aza-benzofuran 1 | NO Inhibition in LPS-stimulated RAW 264.7 cells | Nitric Oxide Synthase (iNOS) | 17.3 μM | mdpi.com |

| Aza-benzofuran 4 | NO Inhibition in LPS-stimulated RAW 264.7 cells | Nitric Oxide Synthase (iNOS) | 16.5 μM | mdpi.com |

| Piperazine/benzofuran hybrid 5d | NO Inhibition in LPS-stimulated RAW 264.7 cells | NF-κB and MAPK pathways | 52.23 ± 0.97 μM | nih.gov |

| Benzofuran-pyrazole 4d | Carrageenan-induced rat paw edema | Not specified | Promising activity | researchgate.net |

| Benzofuran-pyrazole 5d | Carrageenan-induced rat paw edema | Not specified | 72.23% protection | researchgate.net |

Anti-Infective Mechanisms (e.g., Antibacterial, Antifungal, Antiviral Activities)

The benzofuran scaffold is a core component of many compounds with significant anti-infective properties against a variety of microorganisms, including bacteria, fungi, and viruses. mdpi.comtaylorandfrancis.com The incorporation of a sulfone group can further enhance this activity.

The antimicrobial efficacy of benzofuran derivatives is often influenced by the nature and position of substituents on the benzofuran skeleton. nih.gov These compounds have shown promise against both Gram-positive and Gram-negative bacteria. nih.gov For example, a derivative of (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl) ketoxime was found to be highly active against Staphylococcus aureus. nih.gov Many synthesized benzofurans exhibit inhibitory activity against S. aureus that is either comparable or more potent than reference antibiotics. nih.gov

In addition to antibacterial action, benzofuran derivatives also exhibit potent antifungal activity. nih.gov Certain benzofuran-5-ol derivatives have demonstrated the ability to completely inhibit the growth of various fungal species, including Candida krusei, Cryptococcus neoformans, and Aspergillus niger, with activity superior or comparable to the standard drug 5-fluorocytosine. nih.gov Similarly, several (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives showed very strong antimicrobial effects against Candida albicans. nih.gov The broad-spectrum anti-infective properties highlight the potential of the benzofuran scaffold in developing new antimicrobial agents to combat drug resistance. mdpi.comnih.gov

| Compound Class/Derivative | Target Organism | Activity Noted | Source |

|---|---|---|---|

| (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime (7d) | Staphylococcus aureus ATCC 6538 | Most active derivative in the series | nih.gov |

| Benzofuran-5-ol derivatives (e.g., compounds 20, 21) | Various fungal species | MIC level of 1.6-12.5 μg/mL | nih.gov |

| 2-amino-4-arylthio-5-hydroxybenzofurans | C. krusei, C. neoformans, A. niger | Potent antifungal activity | nih.gov |

| (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives (e.g., 2, 5b, 6b, 6c, 7b, 7f) | Candida albicans ATCC 10231 | Very strong antimicrobial effect | nih.gov |

Neuroprotective and Analgesic Mechanisms

Benzofuran-containing molecules have been investigated for their potential in treating neurodegenerative disorders and pain. mdpi.comnih.gov Their mechanisms of action are linked to protecting neurons from damage and modulating pain signaling pathways.

A key neuroprotective mechanism involves shielding neurons from glutamate-induced excitotoxicity, a process implicated in conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke. nih.govresearchgate.net Certain benzofuran-type stilbenes, such as moracin O and P, have demonstrated significant protective activity against glutamate-induced cell death in neuronal cell lines. nih.gov This neuroprotective effect is believed to be mediated through the metabotropic glutamate receptor 1 (mGluR1). nih.govresearchgate.net

The analgesic properties of benzofuran derivatives are also linked to the mGluR1 pathway. nih.gov Glutamate receptors are found in peripheral tissues and are implicated in chronic and inflammatory pain. researchgate.net Benzofuran stilbenes that showed neuroprotective activity also exhibited remarkable analgesic effects by inhibiting acetic acid-induced pain, suggesting a dual-action mechanism mediated by mGluR1. nih.govresearchgate.net

| Compound | Assay | Proposed Mechanism | Result | Source |

|---|---|---|---|---|

| Moracin O (5) and P (8) | Glutamate-induced cell death in SK-N-SH cells | mGluR1 pathway mediation | Significant neuroprotective activity | nih.gov |

| Moracin O (5) and P (8) | Acetic acid-induced pain | mGluR1 pathway mediation | Remarkable inhibition of pain | nih.gov |

| 7-Methoxy-2-benzofurancarboxylic acid N-(3-methylphenyl)amide (1f) | NMDA-induced excitotoxicity | NMDA antagonism | Potent and efficacious neuroprotection, comparable to memantine | nih.govresearchgate.net |

| Benzofuran-2-carboxamide 1j (-OH at R3) | NMDA-induced excitotoxicity | NMDA antagonism, antioxidant | Marked anti-excitotoxic effects | nih.govresearchgate.net |

Molecular Targets and Pathways Research for the Chemical Compound

Ligand-Target Interaction Dynamics and Binding Affinity Studies

No studies detailing the ligand-target interaction dynamics or binding affinity of 3-((Phenylsulfonyl)methyl)benzofuran with any specific protein or enzyme target were identified in the search of scientific literature. General studies on protein binding have been performed for other benzofuran (B130515) derivatives encyclopedia.pub.

Kinase Inhibitory Activities and Selectivity Profiles

There is no published data on the kinase inhibitory activity or selectivity profile for this compound. Research in this area has focused on other, more complex benzofuran derivatives as inhibitors of kinases such as glycogen synthase kinase-3beta (GSK-3β) semanticscholar.orgnih.gov.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Benzofuran (B130515) Core Substituents on Biological Activity

The biological activity of benzofuran derivatives can be significantly influenced by the nature and position of substituents on the benzofuran ring system.

The introduction of halogen atoms to the benzofuran core is a common strategy in medicinal chemistry to modulate the electronic properties, lipophilicity, and metabolic stability of a compound, thereby influencing its biological potency. Studies on various benzofuran derivatives have consistently shown that the position of the halogen atom is a critical determinant of biological activity nih.gov. For instance, in a series of benzofuran derivatives, the presence of a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cell lines nih.gov. This highlights that halogenation at or near the 3-position, which is directly adjacent to the phenylsulfonylmethyl group in the target compound, could be a key area for modification to enhance potency. While direct SAR studies on halogenated 3-((phenylsulfonyl)methyl)benzofuran are limited, the general principle of positional effects of halogens on the benzofuran core suggests that substitutions at positions 5, 6, or 7 could significantly impact activity, warranting further investigation.

The bioactivity of benzofuran scaffolds is also sensitive to the presence of alkyl, methoxy, and hydroxyl groups. In a study of 3-arylbenzofuranone derivatives, which share a substitution at the 3-position, the presence and position of hydroxyl and methoxy groups on the benzofuran ring were found to be important for their antioxidant and enzyme inhibitory activities nih.govnih.gov. For example, a hydroxyl group at the 6-position of the benzofuranone ring was a key feature in compounds exhibiting good antioxidant and selective acetylcholinesterase inhibitory activity nih.govnih.gov. Similarly, in other classes of benzofuran derivatives, methoxy substituents have been shown to influence anticancer activity nih.gov. These findings suggest that the introduction of hydroxyl or methoxy groups onto the benzofuran core of this compound could modulate its biological profile. The electronic and hydrogen-bonding properties of these substituents can affect target binding and pharmacokinetic properties.

The phenylsulfonyl group in this compound is a critical component for its biological activity, likely acting as a key interaction moiety with biological targets. The impact of trifluoromethyl and sulfonyl groups on the biological activity of aryl-urea derivatives has been noted to increase potency through multipolar bindings with target proteins nih.gov. While specific studies on the substitution of the phenylsulfonyl ring in this compound are not extensively documented, SAR studies on other phenylsulfonyl-containing compounds provide valuable insights. For instance, in a series of phenylsulfonyl-benzamide derivatives, substitutions on the phenylsulfonyl ring significantly influenced their anti-prostate cancer activity nih.gov. This suggests that modifying the electronic nature and steric bulk of the phenyl ring of the phenylsulfonyl moiety in this compound, for example, with electron-donating or electron-withdrawing groups, could be a viable strategy to fine-tune its biological activity and selectivity.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in drug discovery to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity nih.govnih.gov. For this compound derivatives, a pharmacophore model would likely include the benzofuran ring as a hydrophobic or aromatic feature, the sulfonyl group as a hydrogen bond acceptor, and the phenyl ring as another aromatic/hydrophobic feature.

Lead optimization strategies for this scaffold would involve systematically modifying these key pharmacophoric features to improve potency, selectivity, and pharmacokinetic properties. This could include:

Scaffold Hopping: Replacing the benzofuran core with other bicyclic or heterocyclic systems to explore new chemical space while retaining the key pharmacophoric elements.

Substituent Modification: As discussed in section 8.1, decorating the benzofuran and phenylsulfonyl rings with various substituents to probe for beneficial interactions with the target.

Conformational Restriction: Introducing rigid linkers or cyclic structures to lock the molecule in a more bioactive conformation, potentially increasing affinity for the target.

Rational Design Principles for Enhanced Selectivity and Potency

Rational drug design aims to develop new therapeutic agents based on a known biological target. For this compound derivatives, enhancing selectivity and potency can be achieved through several principles:

Target-Specific Interactions: If the biological target is known, computational methods like molecular docking can be used to predict the binding mode of this compound analogs. This allows for the design of modifications that introduce specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the target's binding site, thereby increasing potency and selectivity.

Exploiting Structural Differences in Target Families: To achieve selectivity, for instance between different enzyme isoforms, rational design can focus on exploiting subtle differences in their binding sites. Modifications to the this compound scaffold can be designed to favor binding to the desired target while disfavoring binding to off-targets.

Improving Physicochemical Properties: Rational design also involves optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound. This can be achieved by modifying lipophilicity, polarity, and metabolic stability through the introduction of appropriate functional groups.

Design of Hybrid Molecules for Synergistic Biological Effects (e.g., with Piperazine, Quinazolinone, Triazole)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to develop compounds with enhanced or synergistic biological effects nih.govnih.govnih.govmdpi.com.

Piperazine Hybrids: The piperazine moiety is a common fragment in many biologically active compounds and can be introduced to improve solubility and target interactions. Hybrid molecules incorporating a piperazine ring with a benzofuran scaffold have been explored for various therapeutic applications, including as anticancer agents nih.govresearchgate.net. The design of this compound-piperazine hybrids could lead to compounds with improved pharmacokinetic profiles and novel biological activities. The nitrogen atoms of the piperazine ring can be further functionalized to introduce additional interaction points.

Quinazolinone Hybrids: Quinazolinone is another privileged scaffold known for its diverse pharmacological activities, including anticancer and anti-inflammatory effects researchgate.net. Hybrid molecules combining the benzofuran and quinazolinone pharmacophores have been synthesized and evaluated for their cytotoxic and antimicrobial activities nih.govmdpi.com. The fusion of the this compound scaffold with a quinazolinone moiety could result in synergistic effects, potentially targeting multiple pathways involved in a disease.

Triazole Hybrids: The 1,2,3-triazole ring is a versatile linker in medicinal chemistry, often used to connect different pharmacophoric units due to its stability and ability to form hydrogen bonds. Benzofuran-triazole hybrids have been investigated for their anticancer and antimicrobial activities mdpi.comnih.govrsc.org. The incorporation of a triazole linker to connect the this compound scaffold to another bioactive moiety could lead to novel compounds with enhanced potency and a broader spectrum of activity.

Preclinical Pharmacological Mechanism Studies

In Vitro Cellular Mechanism Investigations

In vitro studies are fundamental to elucidating the cellular mechanisms of a novel compound. These investigations typically involve the use of various cell lines and assays to determine the compound's effects on cell viability, proliferation, and mode of cell death.

To assess the potential cytotoxic or cytostatic effects of a compound like 3-((Phenylsulfonyl)methyl)benzofuran, researchers would typically utilize a panel of well-characterized human cancer cell lines. Commonly used lines for initial screening include those from various tissue origins, such as lung (e.g., A549), breast (e.g., MCF-7), colon (e.g., HCT116), and prostate (e.g., PC-3). The selection of cell lines is often guided by the therapeutic indication being explored.

In parallel, the compound's effect on non-cancerous cell lines (e.g., human keratinocytes like HaCaT or normal fibroblasts) is crucial for evaluating its selectivity and potential for off-target toxicity. A favorable profile would demonstrate potent activity against cancer cells with minimal impact on healthy cells.

Table 1: Representative Cell Lines for In Vitro Evaluation

| Cell Line | Type | Tissue of Origin |

|---|---|---|

| A549 | Cancer | Lung |

| MCF-7 | Cancer | Breast |

| HCT116 | Cancer | Colon |

| PC-3 | Cancer | Prostate |

This table is illustrative and represents a typical panel for initial screening.

A battery of assays is employed to quantify cytotoxicity and understand the underlying mechanisms.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the purple color is proportional to the number of living cells.

Ethidium Bromide/Acridine Orange (EtBr/AO) Staining: This fluorescence microscopy-based assay helps to distinguish between viable, apoptotic, and necrotic cells. Acridine orange stains both live and dead cells, causing them to fluoresce green. Ethidium bromide can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells) and intercalates with DNA, making the nucleus appear red.

Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane disruption and, consequently, cell death.

Table 2: Overview of Common Mechanistic Assays

| Assay | Principle | Information Obtained |

|---|---|---|

| MTT | Enzymatic reduction of tetrazolium salt | Cell viability and metabolic activity |

| EtBr/AO | Differential staining of nucleic acids | Distinguishes between viable, apoptotic, and necrotic cells |

This table provides a summary of the assays and their applications.

Biochemical Assays for Target Engagement and Downstream Pathway Modulation

To understand the specific molecular targets of this compound, biochemical assays are indispensable. These assays can confirm direct interaction with a putative target protein and evaluate the subsequent effects on its activity and downstream signaling pathways. For instance, if the compound is hypothesized to be a kinase inhibitor, in vitro kinase assays would be performed using the purified enzyme to determine the concentration required for 50% inhibition (IC50).

Furthermore, techniques like Western blotting would be used to assess changes in the phosphorylation status of downstream proteins, providing evidence of target engagement within a cellular context.

Assessment of In Vitro to In Vivo Mechanistic Predictability

A critical aspect of preclinical drug development is establishing a correlation between in vitro findings and in vivo efficacy. The data generated from in vitro cellular and biochemical assays provide the foundational understanding of a compound's mechanism of action. This knowledge helps in designing more targeted and informative in vivo studies in animal models.

For instance, if in vitro studies demonstrate that this compound induces apoptosis at a specific concentration range, this information would be used to guide dose selection for in vivo efficacy studies. Moreover, biomarkers identified in vitro (e.g., a specific phosphorylated protein) can be monitored in tumor tissues from treated animals to confirm that the drug is engaging its target and modulating the intended pathway in a whole-organism setting. The ultimate goal is to build a predictive model that links in vitro potency and mechanism to in vivo pharmacological responses.

The Evolving Landscape of Benzofuran-Sulfones: A Look into Future Research and Therapeutic Potential

The compound this compound stands as a representative of the broader class of benzofuran-sulfones, a group of heterocyclic compounds that has garnered increasing interest in medicinal chemistry. The fusion of the biologically versatile benzofuran (B130515) ring with the pharmacologically significant sulfone group presents a promising scaffold for the development of novel therapeutic agents. This article delves into the future directions and research perspectives surrounding this chemical entity and its analogues, exploring novel synthetic strategies, advanced computational modeling, rational drug design, and the investigation of emerging biological activities.

Q & A

Q. Critical Parameters :

- Temperature: Sulfonylation requires <50°C to avoid side reactions .

- Solvent polarity: Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .

- Stoichiometry: Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete substitution .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic/Structural Analysis

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl-methyl integration at δ 3.8–4.2 ppm for CH₂SO₂) .

- X-Ray Diffraction : Single-crystal X-ray analysis resolves stereoelectronic effects. The sulfonyl group’s tetrahedral geometry and benzofuran planarity are validated via SHELXL refinement (R-factor <0.05) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 301.08) and fragmentation pathways .

How do electronic effects of substituents on the phenylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced/Structure-Activity Relationships

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenylsulfonyl moiety:

- Reduce Nucleophilicity : Deactivate the benzofuran core toward electrophilic attack, requiring harsher conditions (e.g., Pd-catalyzed coupling at 80–100°C) .

- Enhance Stability : Electron-deficient sulfonyl groups resist hydrolysis in acidic media, enabling use in aqueous-phase reactions .

Case Study : 3-((4-Fluorophenylsulfonyl)methyl)benzofuran shows 20% higher Suzuki coupling yield than its nitro-substituted analog due to balanced electronic effects .

What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced/Data Contradiction Analysis

Discrepancies in antimicrobial or antitumor activity often arise from:

Q. Mitigation :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Include positive controls (e.g., doxorubicin for cytotoxicity assays) to calibrate potency .

What challenges arise in determining accurate crystal structures of this compound derivatives, and how are they addressed?

Q. Advanced/Crystallography

- Disorder in Sulfonyl Groups : Dynamic disorder in the SO₂ moiety complicates refinement. Solutions:

- Weak Hydrogen Bonding : The sulfonyl oxygen’s low basicity limits intermolecular interactions. Strategies:

How can computational modeling predict the metabolic stability of this compound in drug discovery?

Q. Advanced/Methodological Integration

- DFT Calculations : Predict oxidation sites (e.g., methylene CH₂) using HOMO/LUMO energy gaps (ΔE ~5 eV) .

- MD Simulations : Assess CYP450 binding affinities; sulfonyl groups show weak interactions with heme iron, suggesting slow hepatic clearance .

- ADMET Predictions : Tools like SwissADME estimate moderate bioavailability (F ~30%) due to high logP (~3.5) .

What role does the sulfonyl group play in modulating the compound’s electrochemical behavior?

Q. Advanced/Electrochemistry

- Redox Activity : The sulfonyl group (-SO₂-) is redox-inert but stabilizes adjacent radical intermediates during reduction (e.g., at -1.2 V vs. Ag/AgCl) .

- Electron-Withdrawing Effect : Lowers the benzofuran ring’s electron density, shifting oxidation potentials by +0.3 V compared to non-sulfonylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.